molecular formula C12H19N5O3S B134640 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-58-1

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Cat. No.: B134640
CAS No.: 152537-58-1
M. Wt: 313.38 g/mol
InChI Key: IRCWEOUPZLIZAX-UHFFFAOYSA-N
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Description

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine, also known as this compound, is a useful research compound. Its molecular formula is C12H19N5O3S and its molecular weight is 313.38 g/mol. The purity is usually 95%.
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Properties

CAS No.

152537-58-1

Molecular Formula

C12H19N5O3S

Molecular Weight

313.38 g/mol

IUPAC Name

3-[(7,8-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]-2,2-dimethylpropane-1-sulfonamide

InChI

InChI=1S/C12H19N5O3S/c1-8-9(2)11(16-17-10(8)14-7-15-17)20-5-12(3,4)6-21(13,18)19/h7H,5-6H2,1-4H3,(H2,13,18,19)

InChI Key

IRCWEOUPZLIZAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN2C1=NC=N2)OCC(C)(C)CS(=O)(=O)N)C

Canonical SMILES

CC1=C(C(=NN2C1=NC=N2)OCC(C)(C)CS(=O)(=O)N)C

152537-58-1

Synonyms

3-[(4,5-dimethyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-y l)oxy]-2,2-dimethyl-propane-1-sulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 30 ml of dimethylformamide was suspended 1.38 g of 60% sodium hydride in oil, followed by addition of 2.51 g of 3-hydroxy-2,2-dimethyl-1-propanesulfonamide and the mixture was stirred under reduced pressure at room temperature for 1 hour. To this was added 2.56 g of 6-chloro-7,8-dimethyl[1,2,4]triazolo[1,5-b]pyridazine and the mixture was stirred at room temperature for 3 hours. Following addition of 100 ml of iced water, the reaction mixture was adjusted to pH 6 with 5N-hydrochloric acid and extracted with 3 portions of ethyl acetate-tetrahydrofuran (2:1). The extract was washed with 20 ml of saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure and the residue was subjected to silica gel column chromatography, elution being carried out with dichloromethane-methanol (30:1). The fractions containing the desired product were pooled and concentrated to provide 0.63 g of the title compound. m.p. 175°-177° C.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
6-chloro-7,8-dimethyl[1,2,4]triazolo[1,5-b]pyridazine
Quantity
2.56 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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